

Brensocatib Poised to Redefine Quality of Life in Bronchiectasis Management, Clinical Data Suggests

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Compound of Interest

Compound Name: *Brensocatib*

Cat. No.: *B605779*

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A comparative analysis of the pivotal Phase 3 ASPEN trial reveals that **Brensocatib**, a novel, first-in-class oral dipeptidyl peptidase 1 (DPP1) inhibitor, demonstrates a statistically significant improvement in the quality of life for patients with non-cystic fibrosis bronchiectasis when compared to the standard of care alone. This improvement is most notably captured in the respiratory symptoms domain, a key area of patient-reported outcomes.

For researchers, scientists, and drug development professionals, the emergence of **Brensocatib** marks a significant shift from symptom management to a targeted therapeutic approach in bronchiectasis. Developed by Insmed Incorporated, **Brensocatib** addresses the underlying inflammatory processes driven by neutrophils, which are central to the pathophysiology of the disease.

Mechanism of Action: A Targeted Approach

Brensocatib's unique mechanism of action lies in its ability to inhibit DPP1, an enzyme responsible for activating neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G.[1][2] In bronchiectasis, an overabundance of activated NSPs in the airways leads to inflammation, tissue damage, and disease progression.[3] By blocking DPP1 in the bone marrow during neutrophil maturation, **Brensocatib** reduces the concentration of active NSPs, thereby mitigating inflammation and its downstream consequences.[2][3]

This targeted approach contrasts with the current standard of care for bronchiectasis, which primarily focuses on managing symptoms and controlling bacterial infections.[4] Standard of care typically involves a combination of airway clearance techniques, mucoactive agents, and antibiotics for treating acute exacerbations.[5] For patients with frequent exacerbations, long-term macrolide therapy may be employed for its anti-inflammatory and immunomodulatory effects.[6]

Comparative Clinical Efficacy: The ASPEN Trial

The landmark Phase 3 ASPEN trial, a global, randomized, double-blind, placebo-controlled study, provides the most robust data for comparing **Brensocatib** to the standard of care.[7] In this trial, patients were randomized to receive 10 mg or 25 mg of **Brensocatib**, or a placebo, once daily for 52 weeks, in addition to their existing clinical management.[7]

Quality of Life Improvements

A key secondary endpoint of the ASPEN trial was the change from baseline in the Quality of Life-Bronchiectasis (QOL-B) Respiratory Symptom Domain Score.[8] The QOL-B is a patient-reported outcome measure specifically designed for bronchiectasis, encompassing eight distinct domains: Respiratory Symptoms, Physical Functioning, Role Functioning, Emotional Functioning, Social Functioning, Vitality, Health Perceptions, and Treatment Burden.[9]

The results demonstrated a statistically significant and clinically meaningful improvement in the QOL-B Respiratory Symptom Domain Score for patients receiving the 25 mg dose of **Brensocatib** compared to placebo.[8]

Endpoint	Brensocatib 10 mg	Brensocatib 25 mg	Placebo (Standard of Care)
Change from baseline in QOL-B Respiratory Score at week 52	2.0 points (p=0.0594)	3.8 points (p=0.0004)	-

Higher scores on the QOL-B indicate a better quality of life. The data for the placebo group's change from baseline was not explicitly provided in the available resources.

While the most significant improvements were noted in the respiratory symptom domain, the holistic nature of the QOL-B suggests that **Brensocatib**'s impact may extend to other facets of patient well-being. However, detailed quantitative data for the other seven domains of the QOL-B from the ASPEN trial are not yet widely publicly available.

Reduction in Pulmonary Exacerbations

The primary endpoint of the ASPEN trial was the annualized rate of pulmonary exacerbations. Both doses of **Brensocatib** met this primary endpoint, demonstrating a significant reduction in the frequency of exacerbations compared to placebo.

Endpoint	Brensocatib 10 mg	Brensocatib 25 mg	Placebo (Standard of Care)
Annualized Rate of Pulmonary Exacerbations	1.015	1.036	1.286
Risk Reduction vs. Placebo	21.1% (p=0.0019)	19.4% (p=0.0046)	-

This reduction in exacerbations is a critical factor in improving a patient's quality of life, as exacerbations are a major cause of morbidity and contribute to disease progression.

Experimental Protocols

ASPEN Trial (NCT04594369) Methodology

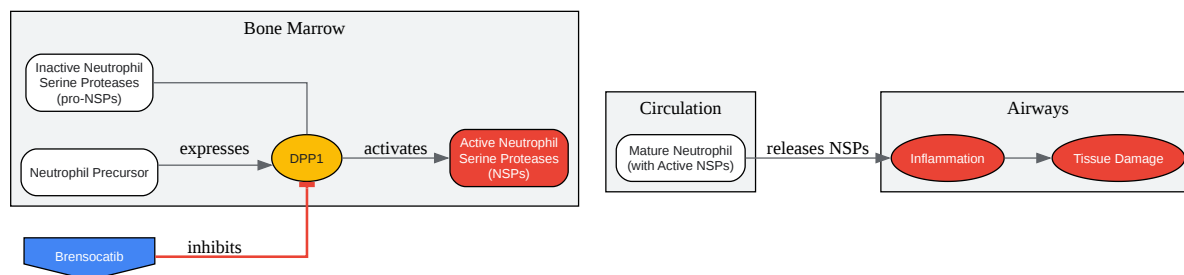
- Study Design: A Phase 3, randomized, double-blind, placebo-controlled study conducted at 391 sites in 35 countries.[\[7\]](#)[\[8\]](#)
- Participants: 1,721 patients with non-cystic fibrosis bronchiectasis who had experienced at least two pulmonary exacerbations in the year prior to enrollment.
- Intervention: Patients were randomized in a 1:1:1 ratio to receive either 10 mg of **Brensocatib**, 25 mg of **Brensocatib**, or a matching placebo once daily for 52 weeks.[\[7\]](#) Patients continued their existing standard of care treatments.

- Primary Endpoint: The annualized rate of pulmonary exacerbations.
- Secondary Endpoints: Included time to first exacerbation, proportion of patients remaining exacerbation-free, and the change from baseline in the QOL-B Respiratory Symptom Domain Score at week 52.[8]

Quality of Life-Bronchiectasis (QOL-B) Assessment

The QOL-B is a validated, self-administered questionnaire comprising 37 items that assess eight domains of health-related quality of life.[9] For each domain, scores are standardized on a 0 to 100-point scale, with higher scores indicating a better quality of life. The questionnaire is typically administered at baseline and at specified follow-up intervals during a clinical trial to measure changes over time.

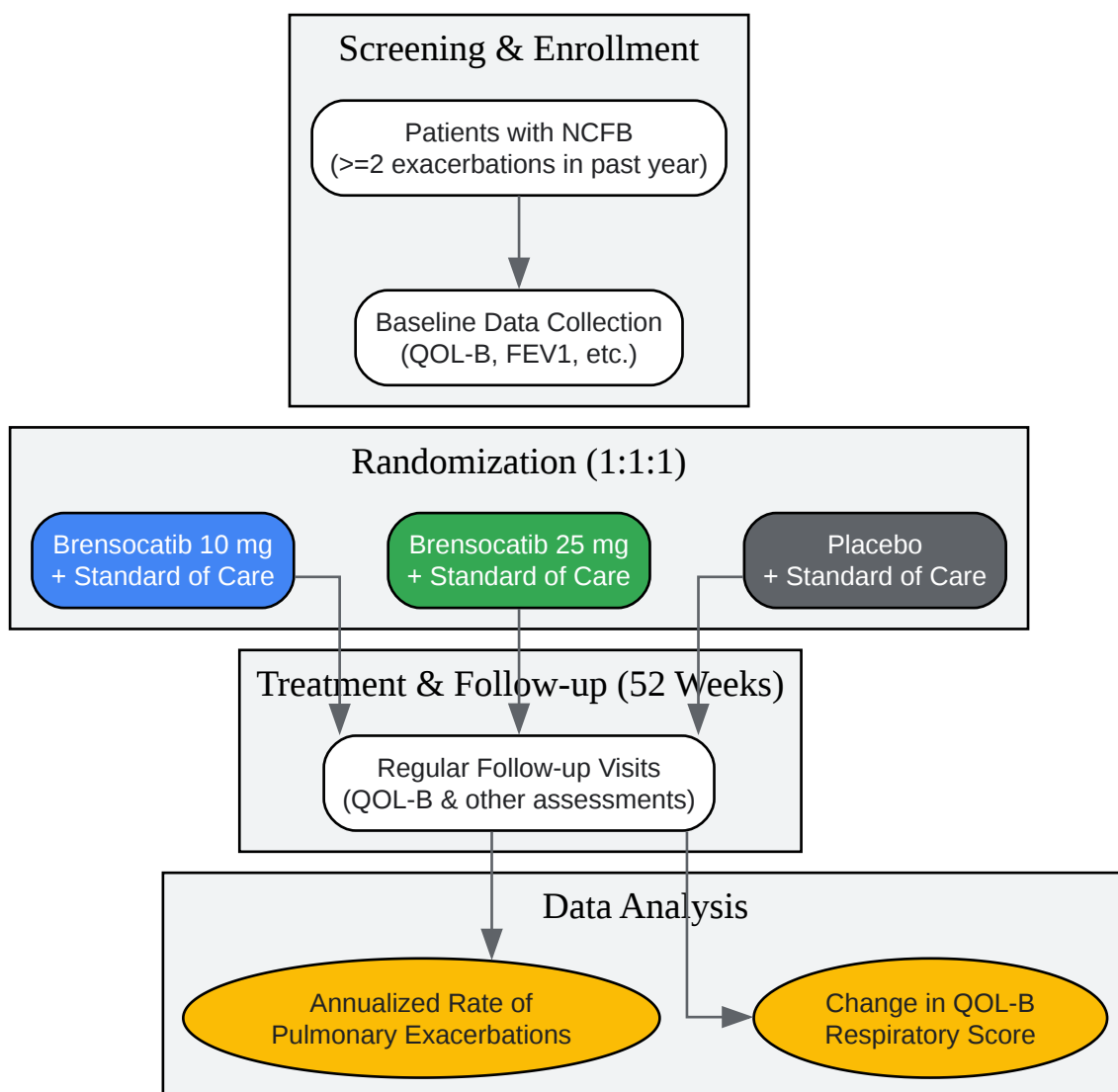
Visualizing the Pathways and Processes Brensocatib's Mechanism of Action



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Caption: **Brensocatib** inhibits DPP1, preventing NSP activation in neutrophils.

ASPEN Clinical Trial Workflow



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Caption: Overview of the ASPEN clinical trial design and workflow.

Conclusion

The available data from the ASPEN trial strongly suggest that **Brensocatib**, when added to standard of care, offers a significant improvement in the quality of life for patients with non-cystic fibrosis bronchiectasis, particularly in reducing respiratory symptoms. Its novel mechanism of targeting the underlying inflammatory cascade represents a paradigm shift in the management of this chronic and debilitating condition. As more detailed data on the other domains of quality of life become available, a more complete picture of **Brensocatib**'s benefits

will emerge, further informing its potential role in the future treatment landscape of bronchiectasis.

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